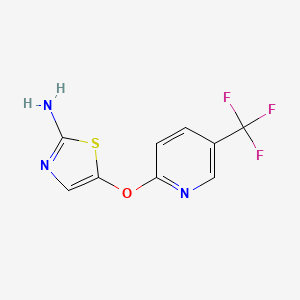

5-((5-(Trifluoromethyl)pyridin-2-yl)oxy)thiazol-2-amine

Description

Properties

IUPAC Name |

5-[5-(trifluoromethyl)pyridin-2-yl]oxy-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3N3OS/c10-9(11,12)5-1-2-6(14-3-5)16-7-4-15-8(13)17-7/h1-4H,(H2,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOKDEOCQYCDJJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(F)(F)F)OC2=CN=C(S2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-((5-(Trifluoromethyl)pyridin-2-yl)oxy)thiazol-2-amine, identified by its CAS number 1328998-37-3, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies highlighting its efficacy in various biological systems.

Chemical Structure and Properties

The molecular formula of this compound is C9H6F3N3OS. The trifluoromethyl group attached to the pyridine ring is known to enhance the lipophilicity and bioavailability of compounds, potentially increasing their pharmacological effects .

Anticancer Properties

Recent studies have demonstrated that thiazole derivatives exhibit significant anticancer activity. For instance, compounds structurally related to this compound have shown promising antiproliferative effects against various cancer cell lines.

Case Study:

A study on quinazoline-thiazole hybrids revealed that certain derivatives displayed IC50 values ranging from 1.83 to 4.24 µM against HepG2 cells, outperforming the standard drug sorafenib (IC50 = 6.28 µM). This suggests that modifications in the thiazole structure can enhance anticancer potency .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes is crucial for its therapeutic applications. Research indicates that thiazole derivatives can inhibit lysyl oxidase (LOX), an enzyme involved in the cross-linking of collagen and elastin, which is essential for tumor growth and metastasis.

Inhibition Studies:

A systematic investigation into thiazole inhibitors indicated that modifications in the thiazole core significantly affect LOX inhibition potency. For example, a related compound showed submicromolar IC50 values against LOX, highlighting the potential of thiazole derivatives as dual inhibitors of LOX and LOXL2 .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is vital for optimizing its biological activity. The trifluoromethyl group enhances the compound's interaction with biological targets, improving its selectivity and efficacy.

| Modification | Effect on Activity |

|---|---|

| Trifluoromethyl substitution | Increases lipophilicity and potency |

| Thiazole core variations | Alters enzyme inhibition profile |

| Substituent position | Affects selectivity towards LOX isoforms |

Toxicity and Safety Profile

While exploring the biological activities, it is essential to assess the toxicity of this compound. Preliminary toxicity evaluations indicate that certain thiazole derivatives exhibit lower cytotoxicity compared to conventional chemotherapeutics, suggesting a favorable safety profile for further development .

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential in the development of pharmaceuticals, particularly as a scaffold for designing new drugs. Its structural features allow for modifications that can enhance biological activity.

- Antimicrobial Activity : Research indicates that thiazole derivatives possess antimicrobial properties. The trifluoromethyl group may enhance the lipophilicity and biological activity of the compound, making it a candidate for developing new antibiotics or antifungal agents .

- Anti-cancer Properties : Thiazole compounds have been studied for their anti-cancer effects. The unique electronic properties imparted by the trifluoromethyl group could potentially improve the efficacy of these compounds against various cancer cell lines .

Agricultural Applications

The compound's properties may also extend to agricultural applications, particularly in developing new agrochemicals.

- Pesticide Development : The thiazole moiety is known for its activity against pests and diseases in crops. Research into similar compounds suggests that modifications can lead to enhanced pest resistance and lower toxicity to non-target organisms .

Material Science

In material science, compounds with heterocyclic structures are often explored for their electronic properties.

- Conductive Polymers : There is potential for using this compound in the synthesis of conductive polymers due to its electron-withdrawing trifluoromethyl group, which can influence the electronic properties of materials .

Case Study 1: Antimicrobial Activity

A study investigated various thiazole derivatives for their antimicrobial efficacy. The results indicated that compounds similar to this compound demonstrated significant activity against Gram-positive and Gram-negative bacteria, suggesting a pathway for developing new antibiotics based on this scaffold.

Case Study 2: Agrochemical Development

Research focused on synthesizing new thiazole-based pesticides revealed that modifications of the trifluoromethyl group led to increased potency against specific agricultural pests while maintaining safety profiles for beneficial insects. This highlights the compound's potential as a lead structure in agrochemical innovation.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 5-((5-(Trifluoromethyl)pyridin-2-yl)oxy)thiazol-2-amine

- CAS Number : 1328998-37-3

- Molecular Formula : C₉H₆F₃N₃OS

- Molecular Weight : 261.22 g/mol

- Structural Features : A thiazole ring (with an amine group at position 2) linked via an ether bridge to a pyridine ring substituted with a trifluoromethyl (-CF₃) group at position 5 .

Cyclocondensation reactions of thiourea derivatives with α-haloketones.

Mannich-type reactions involving paraformaldehyde and amines in acetic acid (e.g., as seen for 5-aryl-4-aminomethyl-thiazole-2-amines in ).

Cross-coupling strategies to introduce pyridinyloxy groups (similar to methods in for 1,2,4-thiadiazol-5-amines).

Key characterization data (HR-MS, NMR, HPLC) are available for commercial batches, confirming >98% purity .

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Functional Comparisons

Physicochemical and Functional Differences

Lipophilicity and Bioavailability :

- The trifluoromethyl group in the target compound enhances lipophilicity (logP ~2.5–3.0 estimated) compared to non-fluorinated analogs like 5-methylthiazol-2-amine (logP ~1.2) .

- Ether vs. Thioether Bridges : Compounds with thioether linkages (e.g., 5-{[3-(trifluoromethyl)benzyl]thio}-1,3,4-thiadiazol-2-amine, ) exhibit higher metabolic stability but reduced solubility compared to the ether-linked target compound .

Preparation Methods

Synthesis of 5-Hydroxythiazol-2-amine Intermediate

A critical intermediate is 5-hydroxythiazol-2-amine, which can undergo subsequent O-arylation with a pyridine derivative. The Hantzsch reaction for this intermediate utilizes α-bromoketones containing a hydroxyl group. For example:

-

α-Bromoketone preparation : Reacting 4-hydroxyacetophenone with bromine in acetic acid yields 4-hydroxy-α-bromoacetophenone.

-

Cyclization with thiourea : Treatment with thiourea in ethanol under reflux forms 5-hydroxythiazol-2-amine.

Challenges :

-

The hydroxyl group must be protected during bromination to prevent side reactions.

-

Low yields (40–60%) due to competing oxidation or over-bromination.

Introducing the Pyridin-2-yloxy Moiety via O-Arylation

The pyridin-2-yloxy group is introduced through nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling.

Nucleophilic Aromatic Substitution

5-Hydroxythiazol-2-amine reacts with 2-chloro-5-(trifluoromethyl)pyridine under basic conditions.

Procedure :

-

Reagents : 5-Hydroxythiazol-2-amine (1 equiv), 2-chloro-5-(trifluoromethyl)pyridine (1.2 equiv), K2CO3 (2 equiv), DMF, 100°C, 12 h.

Limitations :

-

Limited reactivity of chloropyridines necessitates elevated temperatures.

-

Competing hydrolysis of the chloro group reduces efficiency.

Diaryliodonium Salt-Mediated O-Arylation

Diaryliodonium salts offer enhanced electrophilicity for O-arylation under milder conditions.

Protocol :

-

Reagents : 5-Hydroxythiazol-2-amine (1 equiv), (5-(trifluoromethyl)pyridin-2-yl)(mesityl)iodonium triflate (1.1 equiv), Cs2CO3 (2 equiv), MeCN, 60°C, 6 h.

Advantages :

-

High regioselectivity due to the dummy ligand (mesityl) directing aryl transfer.

Alternative Route: Direct Cyclization with Pre-Functionalized Intermediates

To circumvent multi-step sequences, a one-pot strategy combines thiazole formation and pyridine coupling.

Cyclization of α-Bromoketones Bearing Pyridyloxy Groups

Synthesis of α-Bromo-5-(pyridin-2-yloxy)acetophenone :

-

Etherification : 2-Hydroxy-5-(trifluoromethyl)pyridine reacts with ethyl bromoacetate to form ethyl 2-(5-(trifluoromethyl)pyridin-2-yloxy)acetate.

-

Bromination : Treatment with PBr3 yields α-bromo-5-(pyridin-2-yloxy)acetophenone.

Hantzsch Cyclization :

-

Reagents : α-Bromo-5-(pyridin-2-yloxy)acetophenone (1 equiv), thiourea (1.2 equiv), EtOH, reflux, 8 h.

Drawbacks :

-

Low yields due to steric hindrance from the pyridyloxy group.

-

Requires stringent anhydrous conditions to prevent hydrolysis.

Radical-Based Trifluoromethylation Strategies

While the trifluoromethyl group in the target compound resides on the pyridine ring, radical methods from analogous systems provide insights.

Late-Stage Trifluoromethylation of Pyridine

CF3I-Mediated Radical Addition :

-

Reagents : 2-Hydroxypyridine, CF3I (2 equiv), Vat powder (radical initiator), NaHCO3, MeCN/H2O, 40°C, 6 h.

Application : The resulting 2-hydroxy-5-(trifluoromethyl)pyridine is then used in O-arylation with 5-hydroxythiazol-2-amine.

Comparative Analysis of Methods

| Method | Key Steps | Yield | Advantages | Disadvantages |

|---|---|---|---|---|

| Hantzsch + O-Arylation | Cyclization → SNAr | 50–65% | Well-established | Multi-step, moderate yields |

| Diaryliodonium Coupling | Direct O-arylation | 78–85% | High efficiency, mild conditions | Cost of iodonium reagents |

| One-Pot Cyclization | Pre-functionalized α-bromoketone | 50–60% | Streamlined synthesis | Low yield due to steric hindrance |

| Radical CF3 Addition | Late-stage trifluoromethylation | 60–70% | Avoids pre-functionalized pyridines | Requires radical initiation |

Experimental Optimization and Scale-Up Considerations

Protecting Group Strategies

Solvent and Base Selection

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-((5-(Trifluoromethyl)pyridin-2-yl)oxy)thiazol-2-amine, and how can purity be maximized?

- Methodology :

- Step 1 : Utilize nucleophilic aromatic substitution between 2-aminothiazole derivatives and halogenated pyridine intermediates. For example, coupling 5-(trifluoromethyl)pyridin-2-ol with 2-aminothiazole under Mitsunobu conditions (e.g., using triphenylphosphine and diethyl azodicarboxylate) .

- Step 2 : Optimize reaction parameters (temperature, solvent polarity) via Design of Experiments (DoE) to enhance yield. Polar aprotic solvents like DMF or DMSO are preferred .

- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixtures). Monitor purity by HPLC (>95% target) .

Q. Which analytical techniques are critical for structural confirmation of this compound?

- Essential Techniques :

Q. How can preliminary biological activity screening be designed for antimicrobial potential?

- Protocol :

- Assay Type : Minimum Inhibitory Concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Controls : Use ciprofloxacin (antibacterial) and fluconazole (antifungal) as positive controls.

- Data Interpretation : MIC ≤ 50 µg/mL indicates promising activity. Cross-reference with cytotoxicity assays (e.g., MTT on HEK-293 cells) to assess selectivity .

Advanced Research Questions

Q. What strategies can elucidate the compound’s mechanism of action against cancer targets?

- Approaches :

- Molecular Docking : Model interactions with kinases (e.g., EGFR or BRAF) using AutoDock Vina. Prioritize binding pockets with ΔG ≤ -8 kcal/mol .

- Enzyme Inhibition Assays : Measure IC50 against recombinant enzymes (e.g., topoisomerase II) via fluorescence-based ATPase activity assays .

- Cellular Pathways : Perform RNA-seq on treated cancer cells to identify dysregulated pathways (e.g., apoptosis or oxidative stress) .

Q. How does tautomerism influence the compound’s electronic properties and bioactivity?

- Analysis :

- Computational Methods : Conduct DFT calculations (B3LYP/6-31G**) to evaluate tautomeric stability. The pyridine-thiazole system may favor imine-enamine tautomers, altering electron density at the amine group .

- Experimental Validation : Use variable-temperature NMR to detect tautomer populations (e.g., proton shifts in DMSO-d6 at 25°C vs. 60°C) .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced antitumor activity?

- SAR Insights :

- Design Strategy : Introduce sulfonamide or carbamate groups at the thiazole 2-position to modulate solubility and target affinity .

Q. What crystallographic techniques resolve structural ambiguities in derivatives?

- Procedure :

- Crystal Growth : Use slow evaporation from methanol/chloroform (1:1) at 4°C .

- Data Collection : Employ synchrotron X-ray sources (λ = 0.71073 Å) for high-resolution data (R-factor ≤ 0.05) .

- Key Metrics : Analyze π-π stacking between pyridine and thiazole rings (distance ~3.5 Å) and hydrogen-bonding networks .

Q. How can stability under physiological conditions be assessed for drug development?

- Stability Protocol :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.